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Compound of Interest

N-(2-Hydroxyethyl)-1,3-
Compound Name:

pentanediamine
CAS No.: 23545-30-4

Cat. No.: B1629677

Get Quote

Executive Summary

N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS: 23545-30-4) is a specialized asymmetric
amino-alcohol derived from the ethoxylation of 1,3-pentanediamine.[1] Commercially
recognized as a derivative of the "Dytek® EP" diamine series, this molecule is valued in
polymer chemistry for its unique differential reactivity. Unlike symmetric diamines, it possesses
three distinct functional groups: a sterically unhindered secondary amine, a sterically hindered
primary amine, and a primary hydroxyl group.[1] This structural asymmetry allows for precise
control in crosslinking reactions, making it a critical intermediate in the synthesis of latent epoxy
curing agents, polyurethanes, and pharmaceutical precursors.[1]

Chemical Identity & Structural Analysis[2]
Nomenclature and Identification[1][3][4]

o |[UPAC Name: 2-[(3-aminopentyl)amino]ethanol (Note: Isomer specificity depends on the
starting material's chirality; commercial grades are typically racemic).[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1629677#bc-rfq
https://www.benchchem.com/product/b1629677/docs?utm_src=pdf-body#n-2-hydroxyethyl-1-3-pentanediamine-technical-guide-1
https://patents.google.com/patent/CN103664652A/en
https://patents.google.com/patent/CN103664652A/en
https://patents.google.com/patent/CN103664652A/en
https://patents.google.com/patent/CN103664652A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629677?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS Number: 23545-30-4[1][2]

Molecular Formula:

[1]

Molecular Weight: 146.23 g/mol [1]

Synonyms: HE-1,3-PDA; N-(2-hydroxyethyl)-1-ethyl-1,3-propanediamine.[1]

Structural Asymmetry & Steric Environment

The core of this molecule’s utility lies in its backbone, derived from 1,3-pentanediamine (also
known as 1-ethyl-1,3-propanediamine).[1] The ethyl group at the C3 position creates a
significant steric barrier around the adjacent primary amine.[1]

e N1 Position (Terminal): This nitrogen is substituted with a hydroxyethyl group. It is a
secondary amine but remains relatively accessible.

e N3 Position (Internal/Hindered): This is a primary amine (

) attached to a chiral carbon bearing an ethyl group.[1] This steric bulk reduces its
nucleophilicity by approximately 100-fold compared to an unhindered primary amine.

o Hydroxyl Group: A primary alcohol located on the ethyl chain attached to N1, providing a site
for urethane formation or esterification.
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Figure 1: Functional group topology of N-(2-Hydroxyethyl)-1,3-pentanediamine, highlighting
the steric differentiation between nitrogen centers.[1]

Physicochemical Properties[3][6][7]1[8][9][10][11][12]
[13]

The physical profile of N-(2-Hydroxyethyl)-1,3-pentanediamine is characterized by high
polarity and hydrogen bonding capability, resulting in a high boiling point and water miscibility.

[1]

Property Value | Description Source/Note

) Clear, colorless to pale yellow ) )
Physical State iquid Experimental observation
iqui

Extrapolated from propyl

Boiling Point 250-260 °C (Estimated)
analog (252°C) [1]
Density ~0.98 - 1.01 g/mL Based on amino-alcohol trends
Vapor Pressure < 0.01 mmHg @ 25°C Low volatility due to H-bonding
- Miscible in water, alcohols, Polar amine/hydroxyl
Solubility . .
acetone functionality
pKa (Amine 1) ~10.0 (Unhindered) Predicted based on Dytek EP
pKa (Amine 2) ~8.9 (Hindered) Predicted based on Dytek EP
Flash Point >110 °C Closed Cup (Estimated)

Key Insight: The molecule is hygroscopic. Storage under nitrogen is required to prevent water
absorption and oxidative degradation (yellowing).

Synthesis & Manufacturing

The industrial synthesis involves the selective ethoxylation of 1,3-pentanediamine.[1] The
process relies on the kinetic difference between the two amine groups on the parent molecule.

[1]
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Reaction Pathway

The parent molecule, 1,3-pentanediamine, reacts with ethylene oxide (EO).[1] Because the
terminal amine (C1) is unhindered, it reacts with EO roughly 100 times faster than the hindered
amine (C3).[1] This high selectivity allows for the production of the mono-ethoxylated product
without extensive protection/deprotection steps.

Reaction:

[1]
Process Control

o Stoichiometry: A molar ratio of 1:1 (Amine:EQ) is strictly controlled. Excess EO leads to bis-
ethoxylation at N1 or reaction at N3.

o Temperature: Kept relatively low (50—-80°C) to maximize selectivity for the N1 position.

o Purification: Vacuum distillation is used to separate the product from unreacted diamine and
any poly-ethoxylated byproducts.

1,3-Pentanediamine
(Dytek® EP) + Ethylene Oxide

'
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Figure 2: Synthetic pathway emphasizing the kinetic selectivity that enables the production of
the specific N-(2-hydroxyethyl) isomer.

Reactivity & Functional Applications[9]
Epoxy Curing Agents (Latency)

In epoxy formulations, this molecule serves as a latent curing agent.[1]

e Mechanism: The secondary amine (N1) reacts first, extending the polymer chain.[1] The
hindered primary amine (N3) reacts much slower, requiring higher temperatures to fully
crosslink.[1]

o Benefit: This "staged" curing allows for longer pot life (working time) at room temperature
while ensuring full cure at elevated temperatures. The hydroxyl group also accelerates the
ring-opening of the epoxy, balancing the sluggishness of the hindered amine.[1]

Polyurethanes & Ureas

The molecule acts as a chain extender with dual functionality (

and

)-[1]

e |socyanate Reaction: The unhindered amine reacts instantly with isocyanates to form urea
linkages. The hydroxyl group reacts subsequently to form urethane linkages.

» Application: Used in spray-polyurea coatings where controlling the "gel time" is critical. The
hindered amine slows down the overall reaction rate compared to standard ethylene amines,
preventing premature gelling in spray nozzles.[1]

Pharmaceutical Intermediates

The 1,3-diamine backbone is a privileged scaffold in medicinal chemistry.[1] The hydroxyethyl
group serves as a "handle" for further functionalization (e.g., converting to a chloride for
alkylation) or to improve the water solubility of the final drug candidate.[1]
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Experimental Protocol: Handling & Characterization
Handling & Storage[14]

e Atmosphere: Store under dry nitrogen or argon. The substance is hygroscopic and readily
absorbs

from the air to form carbamates.

o Materials: Compatible with stainless steel, glass, and HDPE.[1] Avoid copper and its alloys
(brass/bronze) as amines cause corrosion/blue discoloration.

e Freezing: The pure substance may supercool. If frozen, thaw gently at room temperature; do
not apply direct high heat to localized areas.[1]

Analytical Characterization (Expected Signals)[1]
e 1H NMR (

):

o

0.85 (t, 3H, terminal methyl).[1]

o

1.3-1.5 (m, methylene envelope).[1]

o

2.6-2.8 (m,

adjacent to amines).[1]

o

3.6 (t,

adjacent to OH).[1]

o Titration:

o Can be titrated with standard HCI. Expect two inflection points corresponding to the two
nitrogen centers, though they may overlap due to similar pKa values in water. Non-
aqueous titration (perchloric acid in acetic acid) is recommended for precise assay.

Safety & Toxicology (MSDS Summary)
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Signal Word: DANGER
e Hazard Statements:
o H314: Causes severe skin burns and eye damage.[3][4]
o H302: Harmful if swallowed.[3]
o H317: May cause an allergic skin reaction (sensitizer).[4]
e Precautionary Measures:
o Eye Protection: Chemical splash goggles AND face shield.
o Skin Protection: Butyl rubber or nitrile gloves (Breakthrough time > 480 min).

o Inhalation: Use in a fume hood. Inhalation of vapors can cause respiratory irritation and
"halo vision" (glaucopsia), a temporary blurring of vision common with amine exposure.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [N-(2-Hydroxyethyl)-1,3-pentanediamine: Technical
Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629677/docs#n-2-hydroxyethyl-1-3-
pentanediamine-technical-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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